molecular formula C6H8N4O2 B12353884 7-methyl-4,5-dihydro-3H-purine-2,6-dione

7-methyl-4,5-dihydro-3H-purine-2,6-dione

Cat. No.: B12353884
M. Wt: 168.15 g/mol
InChI Key: RVNBZBLNDMYZEV-UHFFFAOYSA-N
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Description

7-Methyl-4,5-dihydro-3H-purine-2,6-dione is a purine derivative characterized by a partially saturated purine core (4,5-dihydro structure) and a methyl substituent at the 7-position. Its molecular formula is C₆H₆N₄O₂, distinguishing it from fully unsaturated xanthine derivatives like theophylline.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

7-methyl-4,5-dihydro-3H-purine-2,6-dione

InChI

InChI=1S/C6H8N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2-4H,1H3,(H2,8,9,11,12)

InChI Key

RVNBZBLNDMYZEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2C1C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methylxanthine can be synthesized through various methods. One approach involves the reaction between 4-amino-1-methylimidazole-5-carboxamide and diethyl carbonate . Another method utilizes a mixed-culture biocatalytic process involving engineered Escherichia coli strains. These strains are designed to convert caffeine to 7-methylxanthine under optimal conditions, achieving high yields and purity .

Industrial Production Methods

Industrial production of 7-methylxanthine often employs biocatalytic processes due to their efficiency and environmental friendliness. For example, a biocatalytic process using metabolically engineered Escherichia coli strains has been developed to produce 7-methylxanthine from theobromine. This method operates at 30°C and atmospheric pressure, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 7-methylxanthine include diethyl carbonate and specific enzymes from engineered microbial strains. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and purity .

Major Products Formed

The major products formed from the reactions involving 7-methylxanthine include various methylxanthine derivatives, which are used in different scientific and industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-methyl-4,5-dihydro-3H-purine-2,6-dione with structurally or functionally related purine/pyrimidine-dione derivatives:

Table 1: Structural and Functional Comparison of Purine/Pyrimidine-Dione Derivatives

Compound Name Core Structure Substituents Key Features Pharmacological Relevance Reference
7-Methyl-4,5-dihydro-3H-purine-2,6-dione Purine-2,6-dione 7-Methyl; 4,5-dihydro Reduced aromaticity, methyl group at C7 Hypothesized PDE/kinase inhibition
Etophylline Purine-2,6-dione 7-(2-Hydroxyethyl); 1,3-dimethyl Fully unsaturated core; polar hydroxyethyl group Bronchodilator (PDE inhibitor)
Reproterol Purine-2,6-dione 7-[Complex aryl-hydroxyethyl]; 1,3-dimethyl Bulky substituent at C7; beta-2 adrenergic agonist activity Bronchodilator (β2 agonist)
1-Hydroxy-3,7-dihydro-1H-purine-2,6-diones Purine-2,6-dione Variable 7-substituents (e.g., alkyl, aryl) Substituent-dependent activity; optimized for enzyme inhibition Inhibitors (e.g., PDEs, kinases)
6-[(3-Hydroxypropyl)]-pyrimidin-2,4-diones Pyrimidin-2,4-dione Hydroxypropyl; methoxymethyl Pyrimidine core; polar substituents Antiviral/antitumor potential

Key Comparative Insights:

Structural Modifications and Aromaticity :

  • The 4,5-dihydro modification in the target compound reduces ring planarity compared to etophylline and reproterol, which may affect binding to enzymes like phosphodiesterases (PDEs) or receptors requiring planar interaction surfaces .
  • Pyrimidin-2,4-dione derivatives (e.g., compound 7 in ) exhibit distinct electronic properties due to their six-membered pyrimidine core, often associated with nucleic acid analog activity .

Bulky substituents in reproterol (e.g., benzyl or allyl groups) are linked to β2-adrenergic receptor agonism, a feature absent in smaller substituents like methyl .

Pharmacological Activities: PDE Inhibition: Etophylline’s hydroxyethyl group enhances cAMP elevation via PDE inhibition, a mechanism less studied in the dihydro-purine scaffold of the target compound . Anti-inflammatory Potential: Butane hydrazide derivatives of purine-2,6-dione () show strong anti-TNF-α effects, suggesting that the target compound’s methyl group could be optimized for similar activity . Antiviral Applications: Pyrimidin-2,4-diones () and purine-2,6-diones () demonstrate antiviral properties, though the dihydro modification’s impact remains unexplored .

Synthetic Accessibility :

  • The target compound’s synthesis may follow routes similar to 7-substituted purine-2,6-diones (), where alkylation at C7 is achieved via halogenated intermediates (e.g., ethyl 2-bromoacetate) .

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